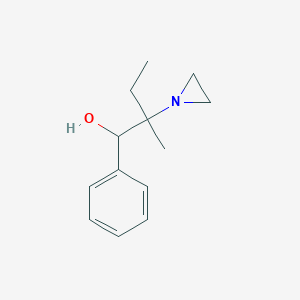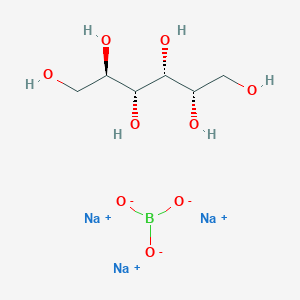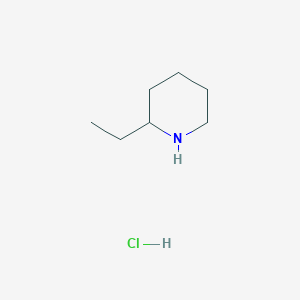
1-(2,4-二氯苯基)乙醇
描述
1-(2,4-Dichlorophenyl)ethanol, also known as 1,2-dichloroethanol or DCE, is an organic compound with a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a biological probe, and as a tool to study the mechanisms of action of certain drugs.
科学研究应用
抗真菌剂的生物催化:它被用作手白假丝酵母等抗真菌剂的合成中间体。一项研究展示了利用新的细菌株Acinetobacter sp.对2-氯-1-(2,4-二氯苯基)乙酮进行生物催化,得到(R)-2-氯-1-(2,4-二氯苯基)乙醇,具有高立体选择性(Miao et al., 2019)。
制药中间体的合成:它是生产L-克洛普雷那林以缓解哮喘症状的关键中间体。利用Alternaria alternata分离物,通过对2-氯苯乙酮的不对称还原,成功合成(S)-1-(2-氯苯基)乙醇,效率高(Kurbanoğlu等,2009)。
酶合成药物生产:报道了一种新的生物制备方法,利用表达来自Kefir乳杆菌的酮还原酶突变体的重组大肠杆菌合成(S)-2-氯-1-(2,4-二氯苯基)乙醇,这是卢利康唑合成中的手性中间体(Wei et al., 2019)。
醚类抗真菌活性:对1-(2,4-二氯苯基)-2-(1-H-咪唑基)乙醇的醚类研究表明,亲脂性和来自脂肪链的立体贡献显著影响其对酵母的抗真菌活性(Tournaire‐Arellano等,1998)。
木质素模型化合物氧化研究:它被用作氯氧化二氧化氯对木质素氧化研究的模型化合物,有助于研究环境污染和造纸工业漂白过程(Nie et al., 2014)。
安全和危害
Relevant Papers
Several papers have been published on “1-(2,4-Dichlorophenyl)ethanol” and related compounds . These papers discuss various aspects of the compound, including its synthesis, molecular structure, and potential applications in synthetic organic chemistry. Further reading of these papers would provide more detailed information on the compound .
作用机制
Target of Action
1-(2,4-Dichlorophenyl)ethanol primarily targets Retinoic Acid-Metabolising Enzymes (RAMBAs) . These enzymes play a crucial role in the metabolism of retinoic acid (RA), a naturally occurring retinoid derived from vitamin A, responsible for growth and differentiation of mammalian epithelial tissues .
Mode of Action
The compound interacts with its targets by inhibiting the action of RAMBAs . This inhibition results in the prolongation and intensification of the action of endogenous RA on epidermal cells . The compound also exhibits inhibitory effects on rat liver microsomal enzymes and RA-induced enzymes in cultured human genital fibroblasts .
Biochemical Pathways
The compound affects the biochemical pathways related to the metabolism of retinoic acid. By inhibiting RAMBAs, it prevents the conversion of active RA to its inactive form . This leads to an increase in the concentration of RA, which can then bind to transcription-regulatory factors in the cell (RAR, retinoic acid receptor and RXR, retinoid X receptor) to transcriptionally regulate its target genes . Additionally, the compound has been reported to be involved in the synthesis of common antifungal agents .
Pharmacokinetics
Similar compounds have been shown to be metabolized by the liver and excreted in urine and feces . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability need further investigation.
Result of Action
The primary molecular effect of 1-(2,4-Dichlorophenyl)ethanol is the inhibition of RAMBAs, leading to an increase in the concentration of RA . This results in enhanced growth and differentiation of mammalian epithelial tissues . On a cellular level, the compound has been shown to affect the mitochondrial matrix potential of certain organisms .
生化分析
Biochemical Properties
1-(2,4-Dichlorophenyl)ethanol interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, a process mediated by a ketoreductase mutant from Lactobacillus kefiri . This interaction is highly stereoselective, leading to the production of a valuable chiral intermediate .
Cellular Effects
It is known that its derivative, ®-2-chloro-1-(2,4-dichlorophenyl)ethanol, has antifungal activity . This suggests that 1-(2,4-Dichlorophenyl)ethanol may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-(2,4-Dichlorophenyl)ethanol involves its conversion to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol via bioreduction . This process involves binding interactions with the ketoreductase enzyme, leading to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,4-Dichlorophenyl)ethanol can change over time. For example, the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol was effectively transformed at relatively high conversion temperatures, along with glycerol as a cosubstrate in coenzyme regeneration .
Metabolic Pathways
It is known to be involved in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, a process mediated by a ketoreductase enzyme .
属性
IUPAC Name |
1-(2,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZDYNBHZMQRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933131 | |
| Record name | 1-(2,4-Dichlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1475-13-4 | |
| Record name | 2,4-Dichloro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1475-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dichlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,4-DICHLOROPHENYL)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D44O14048Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)
